molecular formula C13H8ClN3 B186262 6-Chloro-4-phenyl-1,2,3-benzotriazine CAS No. 54893-18-4

6-Chloro-4-phenyl-1,2,3-benzotriazine

Cat. No. B186262
CAS RN: 54893-18-4
M. Wt: 241.67 g/mol
InChI Key: FAONSHXBPKBFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-phenyl-1,2,3-benzotriazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a phenyl group, which makes it a versatile compound for various research applications.

Mechanism Of Action

The mechanism of action of 6-Chloro-4-phenyl-1,2,3-benzotriazine is not fully understood. However, it is believed that it interacts with cellular proteins and enzymes, leading to various biochemical and physiological effects. It has been shown to inhibit protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.

Biochemical And Physiological Effects

6-Chloro-4-phenyl-1,2,3-benzotriazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

6-Chloro-4-phenyl-1,2,3-benzotriazine has several advantages for lab experiments. It is a versatile compound that can be used in various research applications. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, it has some limitations. It is not very soluble in water, which could limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its use as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it could be used as a potential inhibitor of protein kinase C, which could have various therapeutic applications. Overall, the future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine are promising and could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 6-Chloro-4-phenyl-1,2,3-benzotriazine involves the reaction of 4-Phenyl-1,2,3-benzotriazin-6-amine with thionyl chloride and phosphorus pentachloride. This reaction leads to the formation of 6-Chloro-4-phenyl-1,2,3-benzotriazine, which can be purified by recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.

Scientific Research Applications

6-Chloro-4-phenyl-1,2,3-benzotriazine has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it has been used as a potential inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.

properties

CAS RN

54893-18-4

Product Name

6-Chloro-4-phenyl-1,2,3-benzotriazine

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

6-chloro-4-phenyl-1,2,3-benzotriazine

InChI

InChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H

InChI Key

FAONSHXBPKBFFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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